2-Chloro-N-(2,5-difluorobenzyl)acetamide
Description
2-Chloro-N-(2,5-difluorobenzyl)acetamide (molecular formula: C₉H₇ClF₂NO) is a halogenated acetamide derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 5-positions and a chlorine atom on the acetamide moiety.
Properties
IUPAC Name |
2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO/c10-4-9(14)13-5-6-3-7(11)1-2-8(6)12/h1-3H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWNHMYPESEEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,5-difluorobenzyl)acetamide typically involves the reaction of 2,5-difluorobenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,5-difluorobenzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially including amines or alcohols.
Hydrolysis: 2,5-Difluorobenzylamine and chloroacetic acid.
Scientific Research Applications
2-Chloro-N-(2,5-difluorobenzyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,5-difluorobenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs vary in halogen type, substituent positions, and the presence of heterocycles or alkyl groups. Key comparisons include:
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- Heterocyclic Modifications : Thiazole-containing derivatives (e.g., ) exhibit distinct electronic profiles due to aromatic heterocycles, which can influence anticonvulsant or antimicrobial activity .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations :
- Lipophilicity : The dichloro analog (XLogP3 = 2.9) is more lipophilic than the difluoro target compound (estimated XLogP3 ~2.5), reflecting chlorine’s greater hydrophobicity.
- Hydrogen Bonding : Thiazole-containing derivatives have higher hydrogen bond acceptor counts due to nitrogen and sulfur atoms, enhancing solubility in polar solvents.
- Melting Points: Methyl-substituted analogs (e.g., ) exhibit high melting points (~213°C), likely due to efficient crystal packing from non-polar interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-N-(2,5-difluorobenzyl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting 2,5-difluorobenzylamine with chloroacetyl chloride. A base (e.g., NaOH) is typically used to neutralize HCl formed during the reaction. Maintain low temperatures (0–5°C) to control exothermicity and improve yield. Purification via recrystallization or column chromatography is recommended to achieve high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify amide C=O stretching (~1649 cm⁻¹) and N–H bending (~3292 cm⁻¹) bands .
- NMR : Use H and C NMR to confirm substitution patterns (e.g., aromatic protons, CHCl groups) .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding) .
Q. What purification methods are effective post-synthesis?
- Methodological Answer : Recrystallization using ethanol or ethyl acetate/hexane mixtures is optimal for removing unreacted precursors. For complex impurities, silica-gel column chromatography with toluene/ethyl acetate gradients provides higher resolution .
Q. What are the known biological activities of structurally related chloroacetamides?
- Methodological Answer : Analogous compounds (e.g., 2-chloro-N-(2,3-dimethylphenyl)acetamide) exhibit antimicrobial properties by disrupting protein synthesis. Antifungal and potential material science applications (e.g., electronic properties) are also reported, suggesting avenues for bioactivity screening .
Advanced Research Questions
Q. How does the substitution pattern (2,5-difluoro vs. chloro) influence reactivity in nucleophilic substitutions?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the chloroacetamide carbonyl group, enhancing reactivity toward amines or thiols. Computational studies (e.g., DFT) can quantify electronic effects by comparing charge distribution with dichloro analogs .
Q. What hydrogen-bonding patterns stabilize the crystal structure?
- Methodological Answer : Intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds are critical. Syn/anti conformations of the N–H bond relative to substituents (e.g., fluorine) dictate packing efficiency. X-ray data reveal that anti conformations to bulky groups minimize steric strain .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Screen against bacterial ribosomes (e.g., 50S subunit) to identify binding sites disrupted by chloroacetamides .
- QSAR Modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with antimicrobial potency using regression analysis .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Comparative Assays : Test the compound alongside analogs (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) under identical conditions to isolate substituent effects .
- Dose-Response Curves : Validate IC values across multiple cell lines or bacterial strains to account for variability .
- Metabolic Stability Studies : Assess degradation pathways (e.g., hydrolysis in acidic media) to rule out false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
